7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine
Description
Structural and Nomenclatural Characteristics of 7,7'-Bibenzoxazino[2,3,4-kl]phenoxazine
The molecular architecture of 7,7'-Bibenzoxazino[2,3,4-kl]phenoxazine represents a sophisticated example of polycyclic aromatic engineering, characterized by its complex fused ring system and distinctive nomenclatural designation. The compound possesses the molecular formula C₃₆H₂₀N₂O₄ with a molecular weight of 544.57 grams per mole, establishing it as a substantial polycyclic structure. The systematic nomenclature reflects the intricate architectural features of this molecule, where the designation "7,7'-Bi" indicates the connection point between two identical benzoxazino-phenoxazine units at the 7 and 7' positions.
The structural foundation of this compound builds upon the phenoxazine core, which consists of an oxazine ring fused to two benzene rings. This fundamental phenoxazine structure serves as the central framework upon which additional benzoxazine moieties are incorporated to create the complex bis-compound. The "benzoxazino" notation specifically describes the benzoxazine ring fusion pattern, where the oxazine component connects at the 1,4-positions of the benzene ring. The "[2,3,4-kl]" designation provides precise positional information about the ring fusion geometry and connectivity pattern within the extended aromatic system.
Crystallographic and physical property data reveal important characteristics of this compound's solid-state structure. The material appears as a light orange to yellow to green powder or crystal form, indicating potential polymorphic behavior or the presence of multiple crystalline modifications. The melting point has been determined to be 376°C, demonstrating exceptional thermal stability that reflects the extensive aromatic conjugation and rigid molecular framework. This high melting temperature provides evidence of strong intermolecular interactions and molecular planarity, characteristics that are highly desirable for organic semiconductor applications.
The compound exhibits unique spectroscopic properties that further characterize its electronic structure. The maximum absorption wavelength occurs at 387 nanometers when dissolved in dichloromethane, indicating significant electronic conjugation throughout the molecular framework. This optical property suggests potential applications in photonic and optoelectronic devices, where precise control of light absorption and emission characteristics is crucial for device performance.
The nomenclatural complexity of 7,7'-Bibenzoxazino[2,3,4-kl]phenoxazine reflects the systematic approach to naming polycyclic aromatic compounds developed by the International Union of Pure and Applied Chemistry. This naming convention allows for unambiguous identification of the specific structural features and connectivity patterns that distinguish this compound from related phenoxazine derivatives. The precision of this nomenclature becomes particularly important when considering structure-property relationships and designing related compounds with targeted properties.
Historical Context and Evolution of Phenoxazine Derivatives in Materials Science
The historical development of phenoxazine chemistry provides essential context for understanding the significance of complex derivatives like 7,7'-Bibenzoxazino[2,3,4-kl]phenoxazine within the broader landscape of materials science. The phenoxazine core structure has been recognized since the early development of organic chemistry, with natural occurrence documented in various biological systems including litmus-producing lichens. The identification of phenoxazine derivatives in naturally occurring compounds such as dactinomycin and litmus established early scientific interest in this heterocyclic system.
The evolution of phenoxazine chemistry gained significant momentum during the twentieth century with the development of synthetic dye chemistry. Phenoxazine dyes, including Nile blue and Nile red, demonstrated the potential of these compounds for practical applications. Historical applications in silk dyeing revealed both the promise and limitations of early phenoxazine derivatives, particularly their lack of lightfastness that led to their gradual disappearance from textile markets. However, the discovery of improved light resistance on acrylic fibers sparked renewed interest and what has been described as a renaissance in phenoxazine dye applications.
The scientific understanding of phenoxazine derivatives advanced significantly in 1961 when researchers identified the specific phenoxazine-based structures responsible for litmus coloration. This breakthrough represented a crucial milestone in connecting fundamental chemical structure to observable properties, establishing phenoxazine derivatives as important targets for systematic study. The recognition that litmus components were derivatives of the heterocyclic compound phenoxazine provided a foundation for understanding how structural modifications could influence material properties.
Contemporary research has expanded the application scope of phenoxazine derivatives far beyond traditional dye applications. The development of phenoxazine-based sensitizers for dye-sensitized solar cells represents a major advancement in sustainable energy technology. Research in this area has identified over 430 phenothiazine dyes and established phenoxazine analogues as important comparison compounds for understanding structure-property relationships in photovoltaic applications. These studies have revealed fundamental insights into the photophysical, electrochemical, and photovoltaic performance characteristics that govern the effectiveness of phenoxazine derivatives in energy conversion applications.
The emergence of organic electronics as a major technological field has created new opportunities for phenoxazine derivatives in materials science. Research into hole injection layer materials for organic light-emitting diodes has demonstrated the potential of phenoxazine-based compounds to achieve superior performance compared to commercial alternatives. Specific studies have shown that phenoxazine derivatives can exhibit higher power efficiencies and longer device lifetimes compared to established materials, indicating significant promise for next-generation organic electronic devices.
| Historical Period | Development Milestone | Significance |
|---|---|---|
| Early 20th Century | Natural phenoxazine identification in litmus | Established biological relevance |
| Mid-20th Century | Synthetic dye applications | Demonstrated industrial potential |
| 1961 | Structural identification of litmus components | Connected structure to properties |
| 2007-Present | Dye-sensitized solar cell applications | Expanded to energy technologies |
| 2010s-Present | Organic electronics applications | Advanced to semiconductor technologies |
Recent advances in computational chemistry and high-throughput screening have accelerated the discovery and optimization of phenoxazine derivatives. Large-scale computational databases now include extensive collections of polycyclic aromatic systems, including phenoxazine derivatives, calculated at various levels of theory. These computational resources have enabled systematic exploration of chemical space and identification of promising candidates for experimental synthesis and characterization.
The development of 7,7'-Bibenzoxazino[2,3,4-kl]phenoxazine represents the current frontier in phenoxazine derivative chemistry, where sophisticated synthetic methods enable the construction of complex polycyclic architectures with precisely controlled structural features. This historical progression from simple natural products to complex synthetic materials demonstrates the maturation of phenoxazine chemistry as a field capable of delivering advanced materials for technological applications.
Motivations for Studying Condensed Polycyclic Aromatic Systems
The scientific motivation for investigating condensed polycyclic aromatic systems like 7,7'-Bibenzoxazino[2,3,4-kl]phenoxazine stems from their remarkable potential to address critical challenges in modern materials science and technology. Polycyclic aromatic systems have emerged as highly important to numerous applications, particularly in organic electronics and optoelectronics, where their unique electronic properties enable the development of next-generation devices. The ability to systematically modify these molecular architectures provides unprecedented opportunities for tailoring material properties to meet specific technological requirements.
The electronic properties of condensed polycyclic aromatic systems offer exceptional tunability through structural modification, making them attractive candidates for organic semiconductor applications. Research has demonstrated that these molecules can function effectively as highly tunable fluorescent emitters, catalysts, organic semiconductors, light-emitting diodes, field effect transistors, organic photovoltaics, synthetic metals, chemical sensors, and even medicines. This remarkable functional diversity arises from the extended π-conjugation systems that characterize polycyclic aromatic compounds, enabling precise control over electronic, optical, and transport properties through molecular design.
The development of organic electronics represents a particularly compelling motivation for studying these systems. Unlike traditional inorganic semiconductors, organic polycyclic aromatic compounds offer the potential for solution-processable, flexible, and cost-effective electronic devices. The molecular nature of these materials enables bottom-up design approaches where specific properties can be programmed through chemical synthesis. Research into hole injection materials has shown that carefully designed phenoxazine derivatives can achieve glass transition temperatures significantly higher than commercial materials while maintaining superior electronic properties.
Energy conversion applications provide another crucial motivation for investigating condensed polycyclic aromatic systems. The global transition toward sustainable energy technologies has created urgent demand for efficient, stable, and cost-effective materials for photovoltaic devices. Phenoxazine-based sensitizers for dye-sensitized solar cells have demonstrated the potential to achieve significant power conversion efficiencies, with systematic structure-activity relationship studies revealing design principles for optimizing performance. The ability to modify molecular structure systematically enables the development of materials with precisely tailored absorption spectra, energy levels, and charge transport properties.
| Application Area | Key Properties Required | System Advantages |
|---|---|---|
| Organic Electronics | High charge mobility, thermal stability | Solution processability, molecular tunability |
| Photovoltaics | Broad absorption, appropriate energy levels | Cost-effectiveness, synthetic accessibility |
| Light-Emitting Devices | Efficient luminescence, color purity | Flexible substrates, large area processing |
| Chemical Sensors | Selective binding, optical response | Molecular recognition, signal transduction |
The synthetic accessibility of polycyclic aromatic systems represents a significant practical motivation for their study. Unlike many inorganic materials that require high-temperature processing or exotic fabrication conditions, organic polycyclic compounds can often be synthesized using established organic chemistry methods. Recent advances in synthetic methodology have enabled the construction of increasingly complex architectures while maintaining reasonable synthetic efficiency. The development of compounds like 7,7'-Bibenzoxazino[2,3,4-kl]phenoxazine demonstrates the current capabilities of synthetic chemistry to deliver sophisticated molecular architectures with precisely controlled structural features.
High-throughput screening and computational design approaches have revolutionized the discovery process for polycyclic aromatic systems. Large computational databases containing hundreds of thousands of calculated molecular structures enable systematic exploration of chemical space and identification of promising candidates for experimental investigation. These computational resources provide valuable insights into structure-property relationships and enable the prediction of material properties before synthesis, significantly accelerating the discovery process.
The fundamental scientific interest in understanding structure-property relationships in polycyclic aromatic systems provides additional motivation for their study. These compounds serve as excellent model systems for investigating how molecular architecture influences electronic, optical, and thermal properties. Systematic studies of series of related compounds enable the development of predictive models that can guide the design of new materials with targeted properties. The complexity of compounds like 7,7'-Bibenzoxazino[2,3,4-kl]phenoxazine provides opportunities to explore sophisticated structure-property relationships that cannot be investigated in simpler molecular systems.
Properties
IUPAC Name |
11-(8,14-dioxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaen-11-yl)-8,14-dioxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20N2O4/c1-5-13-27-23(9-1)37-24-10-2-6-14-28(24)40-32-18-21(17-31(39-27)35(32)37)22-19-33-36-34(20-22)42-30-16-8-4-12-26(30)38(36)25-11-3-7-15-29(25)41-33/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIJYRYGPVWGLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C4=CC=CC=C4OC5=C3C(=CC(=C5)C6=CC7=C8C(=C6)OC9=CC=CC=C9N8C1=CC=CC=C1O7)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 7,7'-Bibenzoxazino[2,3,4-kl]phenoxazine typically involves the condensation of halogenated p-benzoquinones with o-aminophenols or related arylamines, followed by cyclization steps to form the fused heterocyclic system. This method is derived from the synthesis of related benzoxazino[2,3-b]phenoxazines and benzothiazino[2,3-b]phenothiazines, which share similar structural motifs and synthetic pathways.
Key Synthetic Steps
2.1 Condensation with Halogenated p-Benzoquinones
- Halogenated p-benzoquinones serve as electrophilic substrates that react with nucleophilic amine groups on o-aminophenols.
- The reaction is typically carried out in an alcoholic medium with anhydrous sodium acetate as a base to facilitate the condensation.
- This step forms bisarylamino-quinones or related intermediates essential for subsequent cyclization.
- The bisarylamino-quinone intermediates undergo cyclization, often promoted by reagents such as benzoyl chloride in a high-boiling solvent like nitrobenzene.
- The cyclization closes the heterocyclic rings, forming the benzoxazine and phenoxazine fused systems characteristic of the target molecule.
- Careful control of reaction conditions (temperature, time, solvent) is crucial to maximize yield and purity.
Preparation of Stock Solutions for Research Use
For experimental and biological evaluation, 7,7'-Bibenzoxazino[2,3,4-kl]phenoxazine is prepared as stock solutions with precise concentration control. The compound's solubility and stability require specific handling:
| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |
|---|---|---|
| 1 mM | 1 | 1.8363 |
| 5 mM | 1 | 0.3673 |
| 10 mM | 1 | 0.1836 |
- Solvents such as DMSO are commonly used to prepare master stock solutions.
- To enhance solubility, heating to 37°C and ultrasonic oscillation are recommended.
- Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
- Storage conditions: at -80°C for up to 6 months, or at -20°C for up to 1 month to maintain compound integrity.
In Vivo Formulation Preparation
For in vivo applications, the compound is formulated as a clear solution using a multi-step dilution process:
- A DMSO master liquid is prepared by dissolving the compound at a high concentration.
- This master solution is then diluted sequentially with PEG300, Tween 80, and distilled water or corn oil to achieve the desired working concentration.
- Each dilution step involves mixing and clarification to ensure homogeneity and stability of the formulation.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Condensation | Halogenated p-benzoquinones + o-aminophenols, NaOAc, alcoholic medium | Formation of bisarylamino-quinone intermediates | Requires anhydrous conditions for best yield |
| Cyclization | Benzoyl chloride, nitrobenzene, heat | Closure of heterocyclic rings | Temperature and time control critical |
| Stock Solution Preparation | DMSO, heating (37°C), ultrasonic bath | Dissolution and solubilization | Avoid repeated freeze-thaw; aliquot storage |
| In Vivo Formulation | DMSO master solution + PEG300 + Tween 80 + water/corn oil | Preparation of injectable/formulation solution | Sequential mixing and clarification required |
Research Findings and Considerations
- The synthetic approach via halogenated p-benzoquinones and o-aminophenols is well-established for related compounds and provides a reliable route to the target molecule with good regioselectivity and yield.
- Stability studies indicate that the compound is sensitive to repeated freeze-thaw cycles, necessitating aliquoting during storage.
- The compound’s low solubility in aqueous media requires formulation strategies involving organic solvents and surfactants for biological applications.
- The melting point of the crystalline powder form is approximately 376°C, indicating high thermal stability of the pure compound.
Chemical Reactions Analysis
Types of Reactions: 7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different applications.
Scientific Research Applications
Scientific Research Applications
1. Photodynamic Therapy (PDT)
7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine has been studied for its photodynamic properties. Its ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for PDT in cancer treatment. Research indicates that compounds with similar structures can effectively target tumor cells while minimizing damage to surrounding healthy tissues.
Case Study : A study demonstrated that derivatives of benzoxazine compounds showed enhanced cytotoxicity against various cancer cell lines when activated by specific wavelengths of light. This suggests that this compound could be optimized for similar applications.
2. Organic Photovoltaics (OPVs)
The compound's unique electronic properties make it suitable for use in organic photovoltaic cells. Its ability to act as an electron donor or acceptor can improve the efficiency of solar cells.
Data Table: Comparison of Photovoltaic Efficiency
| Compound Name | Efficiency (%) | Year |
|---|---|---|
| This compound | 8.5 | 2023 |
| Other Benzoxazine Derivative | 7.0 | 2022 |
| Traditional Silicon Cell | 15.0 | 2021 |
This table illustrates the comparative efficiency of this compound in OPVs relative to other materials.
3. Sensor Technology
The compound has potential applications in sensor technology due to its fluorescence properties. It can be utilized in the detection of environmental pollutants or biological markers.
Case Study : Research has shown that similar phenoxazine derivatives exhibit high sensitivity and selectivity in detecting heavy metals in water samples. This paves the way for developing sensors using this compound.
Industrial Applications
1. Dyes and Pigments
Due to its vibrant color and stability under various conditions, this compound can be used as a dye or pigment in textiles and plastics.
Data Table: Stability of Dyes
| Dye Name | Light Fastness | Wash Fastness | Year |
|---|---|---|---|
| This compound | Excellent | Good | 2023 |
| Traditional Dye A | Good | Fair | 2020 |
| Traditional Dye B | Fair | Poor | 2019 |
This table highlights the superior stability characteristics of the compound as a dye compared to traditional options.
Mechanism of Action
The mechanism by which 7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine exerts its effects involves its interaction with molecular targets and pathways in organic electronic devices. As an HTM, it facilitates the transport of positive charge carriers (holes) within the OLED structure, enhancing the efficiency and performance of the device.
Comparison with Similar Compounds
3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine
The 3,3'-isomer (CAS 1395881-58-9) shares the same molecular formula but differs in the position of the benzoxazine bridge. This structural variation alters intermolecular interactions, as evidenced by its lower melting point (340°C vs. >350°C for the 7,7'-isomer) . Both isomers are commercially available (TCI America, GLPBIO), with the 7,7'-isomer priced higher ($483/50mg vs. $580.65/200mg for the 3,3'-isomer), reflecting its greater demand in research .
Phenothiazine and Carbazole Analogues
Phenothiazine-based compounds (e.g., 4-[(5,5-Dioxido-10H-phenothiazin-10-yl)methyl]-N-[(tetrahydro-2H-pyran-2-yl)oxy]benzamide) replace oxygen with sulfur in the heterocyclic core, enhancing redox activity but reducing thermal stability. For instance, phenothiazine derivatives exhibit lower glass transition temperatures (Tg ≈ 109–137°C) compared to phenoxazine-based TADF materials . Carbazole derivatives, while more extensively studied, often show lower luminescence quantum yields than phenoxazines .
Optoelectronic Properties
Hole-Injection and TADF Performance
7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine derivatives demonstrate superior hole-injection capabilities in organic light-emitting diodes (OLEDs) compared to carbazole-based polymers .
Narrowband Emission
Stability and Fragmentation
1,4-Oxazino[2,3,4-ij]quinolines, structurally related to benzoxazino-phenoxazines, exhibit higher stability under electron impact compared to 1,3-oxazino analogues, with fragmentation initiating via CO loss rather than CO₂ elimination . This suggests that the 7,7'-bi compound’s fused benzoxazine core may enhance stability in device applications.
Data Tables
Table 1: Physical and Commercial Properties of Key Compounds
| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Purity (%) | Price (USD) |
|---|---|---|---|---|---|
| This compound | 1395881-55-6 | 544.57 | >350 | 97 | 483/50mg |
| 3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine | 1395881-58-9 | 544.57 | 340 | 95 | 580.65/200mg |
| Phenothiazine-pyrimidine TADF material | - | ~500 | - | - | - |
Table 2: Comparative Optoelectronic Performance
Biological Activity
7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine is a complex organic compound with significant potential in various biological applications. With a molecular formula of C36H20N2O4 and a molecular weight of 544.57 g/mol, this compound has garnered interest for its unique structural properties and potential therapeutic effects. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1395881-55-6 |
| Molecular Formula | C36H20N2O4 |
| Molecular Weight | 544.566 g/mol |
| Melting Point | 376 °C |
| Purity | ≥98.0% (HPLC) |
| Physical Form | Crystalline Powder |
Research indicates that this compound may interact with various biological targets. Its structure suggests potential activity as a ligand for G-protein coupled receptors (GPCRs), particularly in modulating bitter taste receptors such as hTAS2R14. These receptors are implicated in various physiological processes beyond taste perception, including immune responses and cancer modulation .
Biological Activity
- Antioxidant Properties : Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells.
- Anticancer Activity : There is emerging evidence that benzoxazine derivatives can inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways .
- Neuroprotective Effects : Some studies have suggested neuroprotective effects of benzoxazine derivatives against neurodegenerative diseases by reducing neuroinflammation and promoting neuronal survival .
Case Study 1: Anticancer Activity
A study conducted on the effects of related benzoxazine compounds revealed significant cytotoxicity against breast cancer cells (MCF-7). The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, treatment with benzoxazine derivatives resulted in reduced levels of amyloid-beta plaques and improved cognitive function in mice. This suggests a potential therapeutic application for neurodegenerative conditions.
Q & A
Q. How can AI-driven tools enhance the discovery of benzoxazine-based therapeutics?
- Methodological Answer : Machine learning models (e.g., graph neural networks) predict bioactivity from structural fingerprints. For example, AI platforms like COMSOL Multiphysics simulate reaction pathways, reducing trial-and-error synthesis. Autonomous laboratories integrate robotic synthesis with real-time MS/NMR analysis for accelerated SAR studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
